molecular formula C20H18N4O3S B2426011 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536717-24-5

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2426011
CAS No.: 536717-24-5
M. Wt: 394.45
InChI Key: CHVPXKHXEOFLNC-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of a sec-butylthio group, a nitrophenyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the sec-butylthio and nitrophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The sec-butylthio and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sec-butylthio group may yield sulfoxides or sulfones, while reduction of the nitrophenyl group may produce aminophenyl derivatives.

Scientific Research Applications

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoindoles and nitrophenyl derivatives, such as:

  • 2-(tert-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 2-(sec-butylthio)-3-(4-aminophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

The uniqueness of 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-3-12(2)28-20-22-17-15-6-4-5-7-16(15)21-18(17)19(25)23(20)13-8-10-14(11-9-13)24(26)27/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVPXKHXEOFLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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